Cas no 343373-06-8 ((3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one)
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(4-ACETYLANILINO)-3-PHENYL-3-BUTEN-2-ONE
- (3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
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(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32997-1g |
(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one |
343373-06-8 | tech | 1g |
£1078.00 | 2025-02-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00874522-1g |
(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one |
343373-06-8 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 6M-742-1MG |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-5MG |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-10MG |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-0.5G |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-1G |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 1g |
£770.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-5G |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 5g |
£3080.00 | 2023-09-08 | |
| Key Organics Ltd | 6M-742-10G |
4-(4-acetylanilino)-3-phenyl-3-buten-2-one |
343373-06-8 | >90% | 10g |
£5775.00 | 2023-09-08 | |
| 1PlusChem | 1P00IVBV-500mg |
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one |
343373-06-8 | 500mg |
$833.00 | 2024-05-05 |
(3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on (3E)-4-[(4-acetylphenyl)amino]-3-phenylbut-3-en-2-one
(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one: A Comprehensive Overview
(3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one, also known by its CAS number 343373-06-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and material science.
The molecular structure of (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one is notable for its conjugated enone system and the presence of an acetylated phenyl group. This combination not only imparts interesting electronic properties but also facilitates various chemical reactions, making it a valuable substrate for synthetic chemists. Recent studies have highlighted its role in the synthesis of bioactive molecules, particularly in the context of anti-inflammatory and anticancer agents.
One of the most intriguing aspects of this compound is its ability to participate in enamine chemistry. Enamines are versatile intermediates that have been widely used in organic synthesis to construct complex molecular frameworks. The enamine derived from (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one has been employed in the synthesis of heterocyclic compounds, which are of great interest in medicinal chemistry due to their potential as enzyme inhibitors.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated enone system exhibits significant π-electron delocalization, which enhances its reactivity towards nucleophilic attack. This understanding has been instrumental in designing more efficient synthetic routes for this compound.
In terms of applications, (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one has shown promise as a precursor for the synthesis of fluorescent materials. Its ability to form stable chromophores makes it a candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers have demonstrated that derivatives of this compound can exhibit strong fluorescence under UV irradiation, opening new avenues for their application in sensing and imaging technologies.
The synthesis of (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and oxidation steps. Recent optimizations have focused on improving the yield and purity of the product by employing environmentally friendly conditions, such as microwave-assisted synthesis and catalytic systems using transition metals like palladium or copper.
Beyond its chemical synthesis, this compound has also been studied for its biological activity. In vitro assays have shown that it exhibits moderate inhibitory effects on certain proteases, suggesting its potential as a lead compound for drug discovery. However, further studies are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical applications.
In conclusion, (3E)-4-[(4-Acetylphenyl)amino]-3-phenylbut-3-en-2-one is a versatile compound with a rich chemical structure and diverse applications. Its role in organic synthesis, material science, and pharmacology underscores its importance in contemporary research. As our understanding of this compound continues to grow, it is likely to find even more innovative uses across various scientific disciplines.
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